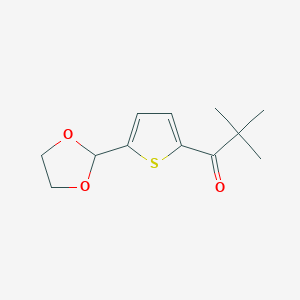

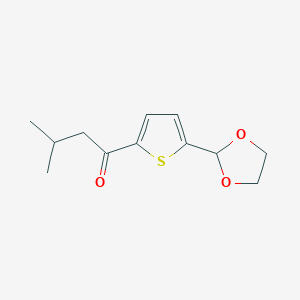

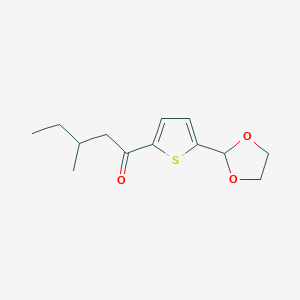

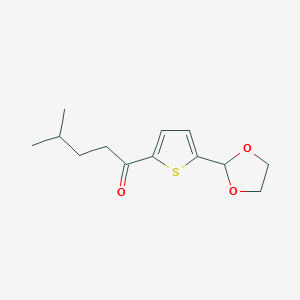

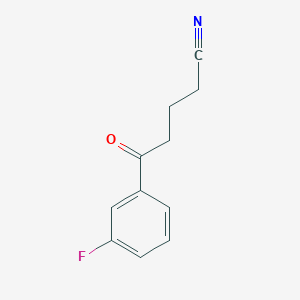

5-(3-Fluorophenyl)-5-oxovaleronitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

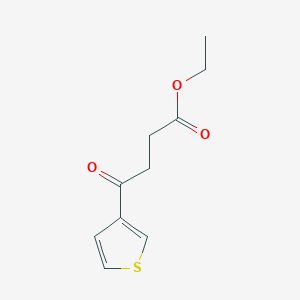

5-(3-Fluorophenyl)-5-oxovaleronitrile (5-FPVON) is an important compound used in a variety of laboratory experiments and research projects. It is a heterocyclic compound containing a five-membered ring with a nitrogen atom and a fluorine atom in the ring. 5-FPVON has a wide range of applications in the field of science due to its unique properties. It has been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Additionally, it has been studied for its potential applications in the fields of biochemistry and physiology.

Applications De Recherche Scientifique

Antimicrobial Activity

One of the promising applications of 5-(3-Fluorophenyl)-5-oxovaleronitrile derivatives is in the development of antimicrobial agents. Research has shown that Schiff bases derived from similar compounds exhibit moderate antifungal activity against Candida spp. . This suggests that 5-(3-Fluorophenyl)-5-oxovaleronitrile could be a precursor in synthesizing new compounds with potential antibacterial and antifungal properties.

Antifungal Applications

Continuing from its antimicrobial potential, specific derivatives have demonstrated targeted antifungal effects, particularly against C. albicans, with certain compounds achieving an MIC value of 62.5 µg/mL . This indicates a strong potential for developing antifungal treatments, especially for drug-resistant strains.

Cytotoxicity Assessment

The evaluation of cytotoxicity is crucial in drug development. Compounds related to 5-(3-Fluorophenyl)-5-oxovaleronitrile have been tested for their effects on cell lines to determine their safety profile . This application is vital for preclinical studies to assess the therapeutic index of potential drug candidates.

Molecular Docking Studies

Molecular docking studies are instrumental in elucidating the mechanism of action of new drugs. Derivatives of 5-(3-Fluorophenyl)-5-oxovaleronitrile have been used in docking studies to understand their interaction with biological targets such as topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase . This application is essential for rational drug design.

Treatment of Infectious Diseases

The compound’s derivatives are being explored for treating infectious diseases, especially in immunocompromised patients. This research is driven by the urgent need for new treatments due to the rapid increase in opportunistic infections and drug resistance .

Synthesis of Biologically Active Compounds

The structure of 5-(3-Fluorophenyl)-5-oxovaleronitrile allows for the synthesis of various biologically active compounds. Its derivatives have been found to possess a range of biological activities, which can be harnessed for therapeutic purposes .

Development of Antiviral Agents

Indole derivatives, which share structural similarities with 5-(3-Fluorophenyl)-5-oxovaleronitrile, have shown potential as antiviral agents. This suggests that further exploration could lead to the development of new antiviral drugs .

Pharmacological Activity Research

The compound’s framework is conducive to creating scaffolds for screening different pharmacological activities. This versatility makes it a valuable candidate for drug discovery and the development of new therapeutic agents .

Propriétés

IUPAC Name |

5-(3-fluorophenyl)-5-oxopentanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO/c12-10-5-3-4-9(8-10)11(14)6-1-2-7-13/h3-5,8H,1-2,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQCPSKGUVMJBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642216 |

Source

|

| Record name | 5-(3-Fluorophenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898767-18-5 |

Source

|

| Record name | 5-(3-Fluorophenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.